molecular formula C10H8N4O3S3 B1532662 4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide CAS No. 1148108-84-2

4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide

Cat. No.: B1532662
CAS No.: 1148108-84-2
M. Wt: 328.4 g/mol
InChI Key: VBINOTNIVPBALT-UHFFFAOYSA-N
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Description

“4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H8N4O3S3 and a molecular weight of 328.39 g/mol . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 328.39 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Substitution : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamides, show promising properties for photodynamic therapy applications, especially for the treatment of cancer. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Anticancer Compound Development : Karakuş et al. (2018) synthesized a series of benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The study highlights the potential of benzenesulfonamide derivatives in developing new anticancer compounds with high selectivity (Karakuş et al., 2018).

Carbonic Anhydrase Inhibition

  • Potential as Carbonic Anhydrase Inhibitors : Research by Gul et al. (2016) explored the synthesis of benzenesulfonamides and their potential as carbonic anhydrase inhibitors. Some of these compounds displayed strong inhibition of human cytosolic isoforms, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Crystal Structural Analysis

  • Crystal Structure Studies : Chumakov et al. (2006) conducted crystal structure studies on condensation products of benzenesulfonamides. Understanding the crystal structures of these compounds can provide insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Chumakov et al., 2006).

Synthesis and Bioactivity Studies

  • Synthesis and Anticancer Evaluation : El-Gaby et al. (2017) reported on the synthesis of benzenesulfonamide derivatives and their evaluation for anticancer activity. These compounds showed promising anticancer effects against Ehrlich ascites carcinoma cells, indicating their potential in cancer treatment (El-Gaby et al., 2017).

Human Carbonic Anhydrase Isoenzyme Inhibition

  • Inhibition of Human Carbonic Anhydrase Isoenzymes : Mishra et al. (2016) designed and synthesized benzenesulfonamide derivatives to evaluate their inhibitory potential against human carbonic anhydrase isoenzymes. This study provides insights into the development of selective inhibitors for these isoenzymes (Mishra et al., 2016).

Properties

IUPAC Name

4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S3/c1-17-10-9(12-19-13-10)14-20(15,16)8-4-2-7(3-5-8)11-6-18/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBINOTNIVPBALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
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4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
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4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide

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